Cas no 29023-48-1 (1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol)

1-(tert-ブチルアミノ)-3-{4-(モルホリン-4-イル)-1,2,5-チアジアゾール-3-イルオキシ}プロパン-2-オールは、特異な分子構造を持つ有機化合物です。tert-ブチルアミン基、モルホリン環、および1,2,5-チアジアゾール核を有し、高い化学的安定性と生物学的活性が期待されます。この化合物は、医薬品中間体や農薬開発における有用な骨格としての潜在性を有しています。特に、チアジアゾール環とモルホリン基の組み合わせにより、優れた溶解性と膜透過性を示す可能性があります。また、プロパノール骨格は分子の柔軟性を高め、標的タンパク質との相互作用を最適化する利点があります。

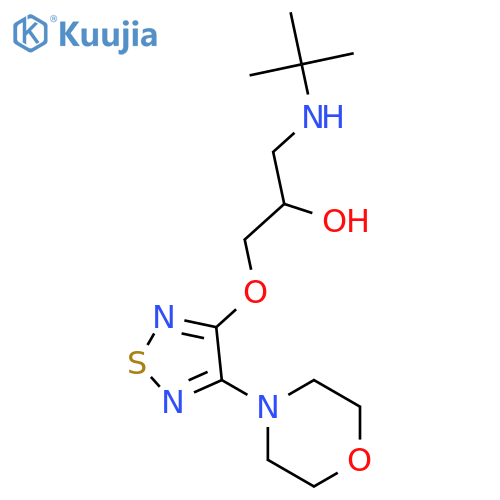

29023-48-1 structure

商品名:1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-

- rac Timolol-d5 Maleate

- S(-)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole

- Timolol-d5

- 1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol

- SDCCGSBI-0051156.P002

- CCG-205263

- 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

- 1-(tert-Butylamino)-3-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol

- EN300-296016

- 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1, 2, 5-thiadiazol-3-yl)oxy]propan-2-ol

- CHEMBL173706

- (S)-Timolol; Arutimol; L-Timolol

- (+-)-Timolol

- DTXSID20860380

- 1-(tert-Butylamino)-3-([4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol #

- FT-0700860

- 29023-48-1

- tert -butylamino-3-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-2-ol

- SCHEMBL1587691

- (S)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol hemihydrate

- EINECS 256-299-5

- 1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol

- 2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)-oxy)-, (+-)-

- 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, hemihydrate, (S)-

- racemic-Timolol

- NS00000575

- L000916

- (+/-)-Timolol

- Racemic timolol

- BRD-A31916785-103-01-0

- Timololum [INN-Latin]

- CHEBI:39465

- 1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

- tert-butyl(2-hydroxy-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propyl)amine

- InChI=1/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3

- NCGC00016798-04

- AKOS005393956

- 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-

- BDBM25767

- BLJRIMJGRPQVNF-UHFFFAOYSA-N

- EINECS 249-374-9

- 1-(tert-butylamino)-3-[[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol

- (1)-1-(tert-Butylamino)-3-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol

- BLJRIMJGRPQVNF-UHFFFAOYSA-

- BBL024494

- STK087021

- DB-278603

- DB-214558

-

- MDL: MFCD08673487

- インチ: InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3

- InChIKey: BLJRIMJGRPQVNF-UHFFFAOYSA-N

- ほほえんだ: OC(COC1=NSN=C1N1CCOCC1)CNC(C)(C)C

計算された属性

- せいみつぶんしりょう: 316.15700

- どういたいしつりょう: 316.156911

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 310

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 108

じっけんとくせい

- 密度みつど: 1.224

- ゆうかいてん: 210-212°C

- ふってん: 487.2°Cat760mmHg

- フラッシュポイント: 248.5°C

- PSA: 107.98000

- LogP: 0.95840

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol セキュリティ情報

- ちょぞうじょうけん:-20°C Freezer

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | T443703-2.5mg |

racTimolol-d5Maleate |

29023-48-1 | 2.5mg |

¥5400.00 | 2023-09-15 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212747-1 mg |

rac Timolol-d5 Maleate, |

29023-48-1 | 1mg |

¥2,181.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212747-1mg |

rac Timolol-d5 Maleate, |

29023-48-1 | 1mg |

¥2181.00 | 2023-09-05 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | T443703-1mg |

racTimolol-d5Maleate |

29023-48-1 | 1mg |

¥2700.00 | 2023-09-15 | ||

| Enamine | EN300-296016-0.05g |

1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol |

29023-48-1 | 95.0% | 0.05g |

$2755.0 | 2025-03-19 |

1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

29023-48-1 (1-(tert-butylamino)-3-{4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yloxy}propan-2-ol) 関連製品

- 59697-06-2(rac-Isotimolol)

- 1227468-61-2((S)-Hydroxy Timolol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬